
3-Azido-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2-methylaniline is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylaniline typically involves the introduction of the azido group to a pre-existing aromatic amine. One common method is the diazotization of 2-methylaniline followed by azidation. The process involves:
Diazotization: 2-Methylaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and safety. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azido-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often resulting in the formation of primary amines.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition reactions.
Major Products:
Primary Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
3-Azido-2-methylaniline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Azido-2-methylaniline is primarily related to its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can be used to label proteins or nucleic acids, facilitating the study of molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
3-Azidoaniline: Similar structure but lacks the methyl group, resulting in different reactivity and applications.
2-Azido-3-methylaniline: Positional isomer with the azido and methyl groups swapped, leading to variations in chemical behavior.
4-Azido-2-methylaniline: Another positional isomer with distinct reactivity patterns.
Uniqueness: 3-Azido-2-methylaniline is unique due to the specific positioning of the azido and methyl groups, which influences its reactivity and suitability for certain applications. The presence of the methyl group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
3-azido-2-methylaniline |
InChI |
InChI=1S/C7H8N4/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,8H2,1H3 |
InChI-Schlüssel |
ZXXZXABGXHDWST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)
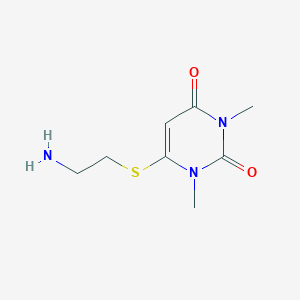
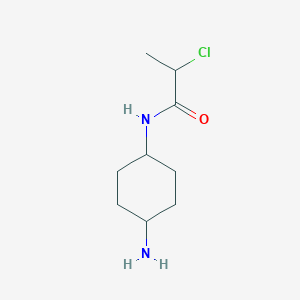
![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)
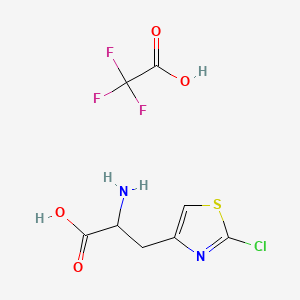

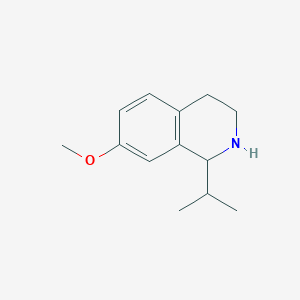
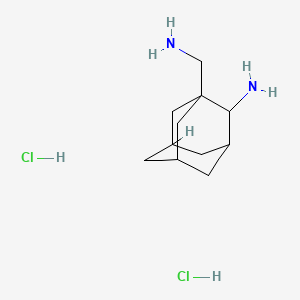
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)
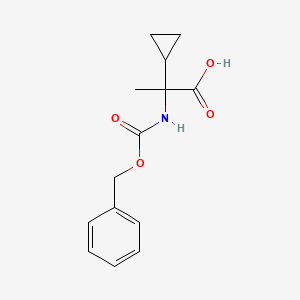
![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
